molecular formula C8H11BrS B13201903 3-(3-Bromo-2-methylpropyl)thiophene

3-(3-Bromo-2-methylpropyl)thiophene

Cat. No.: B13201903
M. Wt: 219.14 g/mol
InChI Key: NVVDPDKWTDNMRB-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methylpropyl)thiophene ( 1489971-31-4) is a brominated organic compound with the molecular formula C 8 H 11 BrS and a molecular weight of 219.14 g/mol . This building block is primarily used in research and development, particularly in the fields of medicinal chemistry and materials science. Bromo-thiophene derivatives are valued as key intermediates in organic synthesis. The reactive bromine atom makes this compound a versatile scaffold for constructing more complex molecules via cross-coupling reactions and for exploring structure-activity relationships in drug discovery . Brominated heterocyclic scaffolds are of significant interest in pharmaceutical research for their potential biological activities, which can include antimicrobial and antioxidant properties . The thiophene moiety is a common feature in many functional materials and active pharmaceutical ingredients. Proper handling procedures should be followed, and this product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic applications. Precautions: This product requires cold-chain transportation and storage to maintain its stability . Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C8H11BrS

Molecular Weight

219.14 g/mol

IUPAC Name

3-(3-bromo-2-methylpropyl)thiophene

InChI

InChI=1S/C8H11BrS/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3

InChI Key

NVVDPDKWTDNMRB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSC=C1)CBr

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution and Alkylation

A common route begins with thiophene or a substituted thiophene derivative undergoing Friedel-Crafts type alkylation with an appropriate alkyl halide or alkylating agent. The alkylation introduces a 2-methylpropyl side chain at the 3-position of the thiophene ring.

  • Reagents:

    • Thiophene or 3-substituted thiophene
    • 3-bromo-2-methylpropyl halide or precursor
    • Lewis acid catalyst (e.g., aluminum chloride, FeCl3) or base for directed ortho-lithiation followed by electrophilic quenching
  • Conditions:

    • Anhydrous solvents such as dichloromethane or tetrahydrofuran
    • Controlled temperature (0 to 25 °C) to avoid poly-substitution
    • Reaction times ranging from several hours to overnight
  • Outcome:
    Formation of 3-(2-methylpropyl)thiophene intermediate, which can be further brominated.

Bromination of the Alkyl Side Chain

Selective bromination of the side chain is achieved using bromine sources under controlled conditions to avoid aromatic ring bromination.

  • Reagents:

    • N-Bromosuccinimide (NBS) as a bromine source for radical bromination
    • Initiators such as azobisisobutyronitrile (AIBN) or light (hv) to promote radical formation
  • Conditions:

    • Solvent: Carbon tetrachloride (CCl4), chloroform, or other inert solvents
    • Temperature: Reflux or room temperature depending on the reactivity
    • Time: 1-6 hours, monitored by TLC or GC-MS
  • Mechanism:
    Radical bromination preferentially occurs at the benzylic or allylic position, here the 3-position of the 2-methylpropyl side chain, yielding this compound.

Alternative Synthetic Routes

  • Cross-Coupling Reactions:
    Using palladium-catalyzed Suzuki or Stille coupling to attach a pre-brominated alkyl chain to a thiophene boronic acid or stannane derivative.

  • Direct Alkylation with Brominated Precursors:
    Employing 3-bromo-2-methylpropyl halides directly in nucleophilic substitution or metalation reactions to install the side chain.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Electrophilic Aromatic Alkylation + NBS Bromination Thiophene, alkyl halide, Lewis acid; NBS, AIBN, CCl4 Straightforward, well-established Possible poly-substitution; requires careful control 60-85
Cross-Coupling (Suzuki/Stille) Thiophene boronic acid + brominated alkyl stannane; Pd catalyst High selectivity, mild conditions Requires pre-functionalized reagents; costly catalysts 70-90
Direct Alkylation with Brominated Alkyl Halide Thiophene, 3-bromo-2-methylpropyl halide, base One-step, direct installation Possible side reactions; regioselectivity issues 50-75

Research Findings and Optimization Notes

  • Regioselectivity:
    The 3-position of thiophene is most reactive for electrophilic substitution, facilitating selective alkylation.

  • Bromination Control:
    Radical bromination with NBS is preferred for selective side-chain bromination, minimizing aromatic ring substitution.

  • Purification:
    Products are typically purified by column chromatography or recrystallization. Monitoring by NMR and GC-MS confirms the substitution pattern.

  • Safety Considerations: Brominating agents and radical initiators are hazardous and require inert atmosphere and protective equipment.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methylpropyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with varied properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction can lead to sulfoxides or sulfides .

Scientific Research Applications

3-(3-Bromo-2-methylpropyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-methylpropyl)thiophene involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity and binding to biological molecules. The compound can modulate various pathways, depending on its functionalization and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 3-(3-Bromo-2-methylpropyl)thiophene can be contextualized by comparing it to analogous brominated or alkyl-substituted thiophenes. Key structural variables include halogen type, alkyl chain length, branching, and additional functional groups. Below is a detailed analysis:

3-(6-Bromohexyl)thiophene

  • Structure : A thiophene with a linear 6-carbon alkyl chain terminating in bromine.
  • Polymerization Behavior : When polymerized under identical conditions to 3-(6-chlorohexyl)thiophene, the brominated analog produced polymers with lower regioregularity (determined via ¹H-NMR) and higher molar mass compared to its chloro counterpart. This suggests bromine’s larger atomic size and weaker C-Br bond polarization may slow reaction kinetics, favoring chain growth over regiochemical control .
  • Key Difference: The longer alkyl chain (hexyl vs. propyl) in 3-(6-bromohexyl)thiophene enhances solubility in nonpolar solvents but reduces crystallinity in polymers, whereas the branched propyl group in this compound likely improves steric stabilization during synthesis.

3-(2-Chloro-2-phenylethyl)thiophene (3b)

  • Structure : A thiophene with a chloro-substituted ethyl chain bearing a phenyl group.
  • Reactivity : The phenyl group introduces strong electron-withdrawing effects, altering the thiophene ring’s electronic density and reducing nucleophilic substitution rates compared to this compound. Chlorine’s smaller size vs. bromine also results in faster bond cleavage but lower leaving-group stability .
  • Applications : While this compound is tailored for polymer synthesis, 3b’s phenyl group may enhance antibacterial activity when functionalized with pharmacophores like nitroimidazoles .

3-(Bromomethyl)thiophene

  • Structure : A thiophene with a brominated methyl group directly attached to the ring.
  • Physical Properties : With a molecular weight of 177.07 g/mol (vs. ~223 g/mol for this compound), this compound exhibits higher volatility and lower thermal stability. The absence of a propyl chain reduces steric hindrance, enabling faster reaction rates in Suzuki-Miyaura couplings .
  • Electronic Effects : The bromomethyl group strongly polarizes the thiophene ring, increasing its electron-deficient character compared to the branched bromopropyl analog.

Poly[3-(6-chlorohexyl)thiophene]

  • Halogen Impact : Replacing bromine with chlorine in the alkyl chain reduces the polymer’s molar mass by ~15% and increases regioregularity by ~20% under identical oxidative polymerization conditions. This highlights bromine’s role in moderating chain-termination events and stabilizing radical intermediates .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Regioregularity (%) Molar Mass (Polymer, kDa)
This compound* C₈H₁₁BrS ~223 Branched bromopropyl N/A N/A
3-(6-Bromohexyl)thiophene C₁₀H₁₅BrS 255.19 Linear bromohexyl 78 120
3-(2-Chloro-2-phenylethyl)thiophene C₁₃H₁₂ClS 235.75 Chlorophenylethyl N/A N/A
3-(Bromomethyl)thiophene C₅H₅BrS 177.07 Bromomethyl N/A N/A
Poly[3-(6-chlorohexyl)thiophene] (C₁₀H₁₅ClS)ₙ - Linear chlorohexyl 85 102

Key Findings and Implications

  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine enhance polymer molar mass but reduce regioregularity due to slower, less selective coupling .
  • Functional Group Diversity : Substituents like phenyl or sulfonyl groups (e.g., in 2-Bromo-5-(3-methoxypropylsulfonyl)thiophene) drastically alter electronic properties, expanding applications from conductive polymers to bioactive molecules .

Biological Activity

3-(3-Bromo-2-methylpropyl)thiophene is a halogenated thiophene derivative notable for its unique structure, which includes a thiophene ring and a bromo-substituted branched alkyl group. This compound is part of a larger class of thiophenes known for their diverse biological activities and applications in pharmaceuticals and materials science. While specific biological activity data for this compound is limited, insights can be drawn from related thiophene derivatives.

Structural Characteristics

The structural complexity of this compound contributes to its potential biological activity. The presence of the bromine atom enhances reactivity, allowing for interactions with various molecular targets, including enzymes and receptors.

Compound Name Structure Characteristics Unique Features
3-BromothiopheneContains a single bromine atom on the thiophene ringSimpler structure with less reactivity
2-Bromo-3-methylthiopheneHas a methyl group instead of a branched alkyl chainLacks the additional bromine atom
3,3'-BithiopheneDimeric structure with two thiophene unitsEnhanced conjugation but lacks branched substituents
2-Bromo-3-(bromomethyl)thiopheneContains multiple bromines but lacks branched alkyl substituentsSimilar reactivity but different substitution pattern

Biological Activity

Thiophenes, in general, exhibit various biological properties, including:

  • Antimicrobial Activity : Related thiophene compounds have shown effectiveness against a range of bacteria and fungi.
  • Antiviral Properties : Some derivatives have demonstrated potential in inhibiting viral replication.
  • Anticancer Effects : Certain thiophenes are being investigated for their ability to induce apoptosis in cancer cells.

The mechanism of action often involves interaction with molecular targets such as enzymes and receptors. The bromine substituent may enhance binding affinity, thus increasing the efficacy of these compounds against specific biological targets.

Research Findings

While direct studies on this compound are sparse, research on related compounds provides valuable insights:

  • Synthesis and Evaluation : Studies have synthesized various halogenated thiophenes and evaluated their antibacterial and antifungal properties. For instance, 3-halo derivatives were found to exhibit significant antimicrobial activity, indicating that similar structures might yield comparable effects .
  • Mechanistic Studies : Research on other thiophene derivatives has highlighted their ability to inhibit specific enzymes involved in metabolic pathways. The introduction of halogen atoms typically increases the reactivity and potential for enzyme inhibition.
  • Pharmacological Applications : Thiophenes have been explored as intermediates in drug synthesis, suggesting that this compound could serve as a precursor for developing novel therapeutic agents targeting various diseases .

Case Studies

Several case studies illustrate the biological relevance of thiophenes:

  • A study on brominated thiophenes revealed their potential as anti-inflammatory agents by modulating inflammatory pathways through enzyme inhibition.
  • Another investigation focused on thiophene derivatives showed promising results in treating bacterial infections, emphasizing the need for further exploration of their pharmacological properties.

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